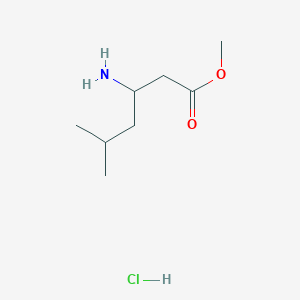amine hydrochloride CAS No. 1067237-63-1](/img/no-structure.png)
[2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-(2-chlorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 52516-17-3 . It has a molecular weight of 169.65 . It is a light yellow liquid .
Synthesis Analysis
The synthesis of this compound can be done in several steps . Initially, cyclohexanone is made to react with 2-chlorophenyl magnesium bromide reagent . This is followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of “2-(2-chlorophenyl)ethylamine hydrochloride” can be represented by the linear formula: C9H12ClN .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reaction with cyclohexanone, dehydration, oxidation, imination, and rearrangement . The specific details of these reactions are complex and involve several steps .Physical And Chemical Properties Analysis
“2-(2-chlorophenyl)ethylamine hydrochloride” is a light yellow liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not clearly mentioned in the available resources.Safety and Hazards
The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is considered hazardous . It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride involves the reaction of 2-chloroacetophenone with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "2-chloroacetophenone", "methylamine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetophenone in ethanol.", "Step 2: Add methylamine to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt.", "Step 4: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature to reduce the intermediate to the desired product.", "Step 5: Isolate the product by filtration and wash with ethanol." ] } | |
CAS-Nummer |
1067237-63-1 |
Produktname |
[2-(2-chlorophenyl)ethyl](methyl)amine hydrochloride |
Molekularformel |
C9H13Cl2N |
Molekulargewicht |
206.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



